2,6-dibromo-N,N-dimethylpyridin-3-amine
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Overview
Description
2,6-Dibromo-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H8Br2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions and a dimethylamino group at the 3 position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-N,N-dimethylpyridin-3-amine typically involves the bromination of N,N-dimethylpyridin-3-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-N,N-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).
Coupling Reactions: Conducted in the presence of a palladium catalyst, a base (e.g., potassium phosphate), and an appropriate solvent (e.g., toluene or ethanol).
Reduction Reactions: Performed under hydrogen atmosphere with a palladium catalyst in an alcohol solvent like methanol or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Coupling Reactions: Formation of biaryl compounds.
Reduction Reactions: Formation of N,N-dimethylpyridin-3-amine.
Scientific Research Applications
2,6-Dibromo-N,N-dimethylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,6-dibromo-N,N-dimethylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The presence of bromine atoms and the dimethylamino group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-N,N-dimethylpyridin-4-amine: Similar structure but with the dimethylamino group at the 4 position.
2,6-Dibromopyridine: Lacks the dimethylamino group.
2,6-Dibromo-3-nitropyridine: Contains a nitro group instead of the dimethylamino group.
Uniqueness
2,6-Dibromo-N,N-dimethylpyridin-3-amine is unique due to the specific positioning of the bromine atoms and the dimethylamino group, which can significantly influence its reactivity and interaction with other molecules. This unique structure makes it a valuable compound in various chemical and biological studies.
Properties
IUPAC Name |
2,6-dibromo-N,N-dimethylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2/c1-11(2)5-3-4-6(8)10-7(5)9/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCRRWSIYDRMIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(C=C1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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